2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate
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Overview
Description
2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a benzyloxy group, an oxoethyl group, and a methylprop-2-enoate group, making it a versatile molecule with various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(benzyloxy)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in the compound is susceptible to free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique physical and chemical properties, making them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylprop-2-enoate: Similar in structure but lacks the benzyloxy group.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of the benzyloxy group.
Trimethylolpropane triacrylate: A tri-functional monomer used in similar applications but with different reactivity and properties.
Uniqueness
2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in applications requiring specific functionalization and polymerization characteristics.
Properties
CAS No. |
652132-69-9 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-10(2)13(15)17-9-12(14)16-8-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
InChI Key |
HKEFXPPNMVTMKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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